
3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide”, there are related studies on the synthesis of similar compounds. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study involved the synthesis of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole .Aplicaciones Científicas De Investigación
Antitumor Agents
Benzothiazole derivatives have been synthesized and evaluated for their antitumor properties. For example, certain derivatives, designed for biostability and devoid of nitro groups, have shown selective cytotoxicity against tumorigenic cell lines and significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). This highlights the potential of benzothiazole compounds in cancer therapy.
Cardiac Electrophysiological Activity
N-Substituted imidazolylbenzamides, closely related to the structure , have been investigated for their cardiac electrophysiological activities. These compounds have demonstrated potency in vitro comparable to that of clinically trialed selective class III agents, indicating their potential as therapeutic options for reentrant arrhythmias (Morgan et al., 1990).
Supramolecular Gelators
The role of methyl functionality and multiple non-covalent interactions in the gelation behavior of N-(thiazol-2-yl) benzamide derivatives has been studied. These compounds have shown promise in creating stable gels with ethanol/water and methanol/water mixtures, suggesting applications in drug delivery and materials science (Yadav & Ballabh, 2020).
Antimicrobial Agents
Benzothiazole derivatives have also been synthesized for their antibacterial properties. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes have been characterized and tested against various bacterial strains, showing greater activity compared to standard antibiotics. This underscores their potential in combating microbial resistance (Obasi et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of 3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is the ryanodine receptor (RyR) . The RyR is a type of intracellular calcium channel found in a variety of tissues, including muscle and neurons. It plays a crucial role in the regulation of intracellular calcium levels, which is essential for various cellular processes such as muscle contraction and neuronal signaling .
Mode of Action
3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide acts by binding to the RyR, effectively activating it . This activation leads to the opening of calcium channels, resulting in a continuous release of stored calcium ions into the cytoplasm . The increase in cytoplasmic calcium concentration triggers various downstream effects.
Biochemical Pathways
The activation of RyR by 3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide affects several biochemical pathways. The increase in cytoplasmic calcium concentration can lead to muscle contraction, neurotransmitter release in neurons, and activation of calcium-dependent enzymes . These effects can have various downstream consequences, depending on the specific cell type and physiological context.
Pharmacokinetics
Like many other benzothiazole derivatives, it is likely to be metabolized in the liver and excreted in the urine . Its bioavailability would depend on factors such as its formulation and route of administration.
Result of Action
The activation of RyR and the subsequent increase in cytoplasmic calcium concentration can have various effects at the molecular and cellular levels. For example, in muscle cells, it can trigger muscle contraction . In neurons, it can lead to the release of neurotransmitters, influencing neuronal signaling . The exact effects would depend on the specific cell type and physiological context.
Action Environment
The action, efficacy, and stability of 3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can be influenced by various environmental factors. For example, factors such as pH and temperature can affect its stability and activity. Furthermore, its efficacy can be influenced by the presence of other substances that can interact with the same target (RyR), potentially leading to competitive or non-competitive inhibition .
Propiedades
IUPAC Name |
3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-5-11(17)7-12-13(8)18-15(21-12)19-14(20)9-3-2-4-10(16)6-9/h2-7H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPCRUCEGUTVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



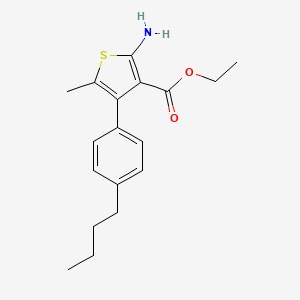
![N'-cyclopropyl-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2939263.png)
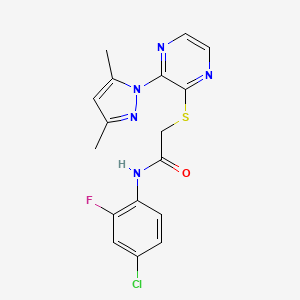
![N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2939267.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2939270.png)
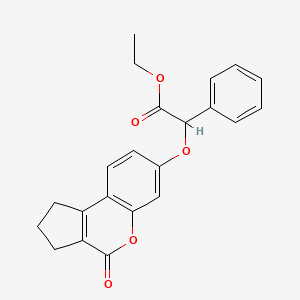
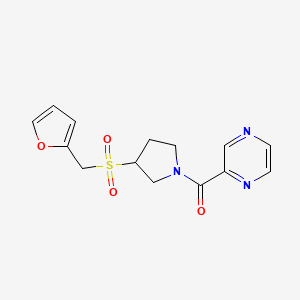
![9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2939275.png)
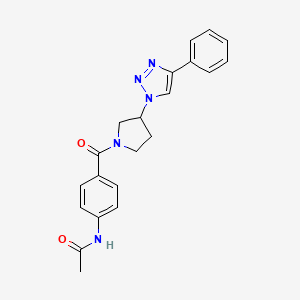
![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939279.png)

![1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939281.png)